Cas no 1806548-83-3 (4-(3-Chloropropyl)-2-(trifluoromethylthio)benzyl chloride)

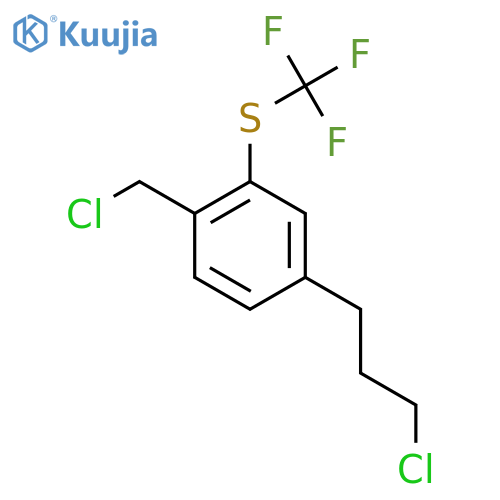

1806548-83-3 structure

商品名:4-(3-Chloropropyl)-2-(trifluoromethylthio)benzyl chloride

CAS番号:1806548-83-3

MF:C11H11Cl2F3S

メガワット:303.171250581741

CID:4981673

4-(3-Chloropropyl)-2-(trifluoromethylthio)benzyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-(3-Chloropropyl)-2-(trifluoromethylthio)benzyl chloride

-

- インチ: 1S/C11H11Cl2F3S/c12-5-1-2-8-3-4-9(7-13)10(6-8)17-11(14,15)16/h3-4,6H,1-2,5,7H2

- InChIKey: LZDXFKMTFRLKOH-UHFFFAOYSA-N

- ほほえんだ: ClCCCC1C=CC(CCl)=C(C=1)SC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 223

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 25.3

4-(3-Chloropropyl)-2-(trifluoromethylthio)benzyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013010809-1g |

4-(3-Chloropropyl)-2-(trifluoromethylthio)benzyl chloride |

1806548-83-3 | 97% | 1g |

1,504.90 USD | 2021-06-25 | |

| Alichem | A013010809-500mg |

4-(3-Chloropropyl)-2-(trifluoromethylthio)benzyl chloride |

1806548-83-3 | 97% | 500mg |

831.30 USD | 2021-06-25 | |

| Alichem | A013010809-250mg |

4-(3-Chloropropyl)-2-(trifluoromethylthio)benzyl chloride |

1806548-83-3 | 97% | 250mg |

499.20 USD | 2021-06-25 |

4-(3-Chloropropyl)-2-(trifluoromethylthio)benzyl chloride 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

1806548-83-3 (4-(3-Chloropropyl)-2-(trifluoromethylthio)benzyl chloride) 関連製品

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬